molecular formula C14H11NO4 B5763029 2-[(3-nitrobenzyl)oxy]benzaldehyde

2-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B5763029
M. Wt: 257.24 g/mol
InChI Key: UYPRQLSCFSVQOX-UHFFFAOYSA-N
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Description

2-[(3-Nitrobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a 3-nitrobenzyloxy substituent at the 2-position of the benzaldehyde ring. This compound is structurally characterized by an ether linkage between the benzaldehyde core and the 3-nitrobenzyl group. The nitro group (-NO₂) at the meta position of the benzyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and applications in organic synthesis.

Its applications may span pharmaceutical intermediates, ligands, or precursors for functional materials, though specific uses require further exploration.

Properties

IUPAC Name

2-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-5-1-2-7-14(12)19-10-11-4-3-6-13(8-11)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPRQLSCFSVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitrobenzyl)oxy]benzaldehyde typically involves the reaction of 3-nitrobenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the benzyl alcohol and the benzaldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: 2-[(3-nitrobenzyl)oxy]benzoic acid

    Reduction: 2-[(3-aminobenzyl)oxy]benzaldehyde

    Substitution: Various substituted derivatives depending on the specific reaction

Scientific Research Applications

2-[(3-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Data Table: Comparison of Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity Source
2-[(3-Nitrobenzyl)oxy]benzaldehyde 3-Nitrobenzyloxy C₁₄H₁₁NO₄ 283.25 Not reported Electrophilic reactions, catalysis
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde 6-Methylpyrazinyloxy C₁₂H₁₀N₂O₂ 214.21 72–73 Synthetic intermediates
2-[(4-Bromobenzyl)oxy]benzaldehyde 4-Bromobenzyloxy C₁₄H₁₁BrO₂ 291.14 Not reported Halogenated intermediates
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino C₁₉H₁₅OP 290.30 Not reported Ligands in catalysis, market demand
  • Nitro vs. Bromo substituents, while also electron-withdrawing, are less polar and may favor halogen-specific reactions (e.g., Suzuki coupling) .
  • Pyrazinyl vs. Nitro Groups : The methylpyrazinyl group in 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde introduces aromatic nitrogen atoms, which could facilitate coordination in metal complexes. Its lower molecular weight (214.21 vs. 283.25) reflects reduced steric bulk compared to the nitrobenzyl analog .

Reactivity in Catalytic Oxidation

  • Nitro-Substituted Derivatives: highlights that 3-nitrobenzyl alcohol is efficiently oxidized to its corresponding aldehyde using Ag–MnO₂ catalysts (>99% conversion and selectivity). This suggests that nitro-substituted benzaldehyde derivatives, including this compound, may exhibit stability under oxidative conditions, making them suitable for catalytic applications .
  • Bromo and Phosphino Analogs: Bromo-substituted aldehydes (e.g., 2-[(4-bromobenzyl)oxy]benzaldehyde) are less reactive in oxidation but valuable in cross-coupling reactions. Phosphino-substituted analogs like 2-(diphenylphosphino)benzaldehyde serve as ligands in transition-metal catalysis, underscoring the role of substituents in directing reactivity .

Research Findings and Discussion

Catalytic Performance of Nitro-Substituted Compounds

The high catalytic efficiency of Ag–MnO₂ for oxidizing nitrobenzyl alcohols () implies that nitro-substituted benzaldehydes could serve as stable intermediates in multi-step syntheses. For instance, this compound might act as a precursor for nitro-containing pharmaceuticals or agrochemicals.

Electronic Effects on Reactivity

The nitro group’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, favoring nucleophilic additions (e.g., with amines or hydrazines). In contrast, bromo or phosphino substituents prioritize halogen- or phosphorus-centered reactivity, respectively .

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